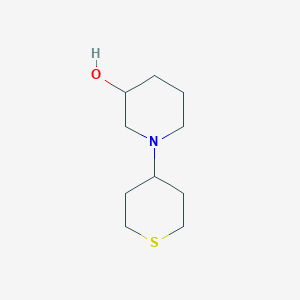

1-(Thian-4-yl)piperidin-3-ol

Descripción

1-(Thian-4-yl)piperidin-3-ol is a heterocyclic organic compound featuring a piperidine ring substituted with a hydroxyl group at position 3 and a thian-4-yl group (a six-membered saturated sulfur-containing ring) at position 1. The thian-4-yl group introduces unique electronic and steric properties compared to other sulfur-containing substituents, such as thiophene or tetrahydrothiophene derivatives .

Propiedades

IUPAC Name |

1-(thian-4-yl)piperidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NOS/c12-10-2-1-5-11(8-10)9-3-6-13-7-4-9/h9-10,12H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCVBVIXVISDCSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C2CCSCC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mecanismo De Acción

Target of Action

It is known that piperidine derivatives, which include 1-(thian-4-yl)piperidin-3-ol, have a wide range of biological activities and are utilized in various therapeutic applications. They are often used in the production of drugs and have shown to be effective as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents.

Mode of Action

Piperidine derivatives are known to interact with their targets in a variety of ways, leading to changes in cellular function. The exact interaction of 1-(Thian-4-yl)piperidin-3-ol with its targets would depend on the specific biological activity of the compound.

Análisis Bioquímico

Biochemical Properties

1-(Thian-4-yl)piperidin-3-ol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with the chemokine receptor CCR5, which is crucial in the process of HIV-1 entry . The nature of these interactions often involves binding to the receptor, inhibiting its function, and thereby preventing the virus from entering the cells. This interaction highlights the potential of 1-(Thian-4-yl)piperidin-3-ol as a therapeutic agent in treating HIV-1 infections.

Cellular Effects

1-(Thian-4-yl)piperidin-3-ol influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with CCR5 can lead to changes in calcium mobilization within the cells . This compound’s ability to modulate such critical cellular functions underscores its potential in therapeutic applications, particularly in antiviral treatments.

Molecular Mechanism

The molecular mechanism of 1-(Thian-4-yl)piperidin-3-ol involves its binding interactions with biomolecules. It acts as an antagonist to the CCR5 receptor, inhibiting its function and preventing HIV-1 from entering the cells . This inhibition is achieved through a strong salt-bridge interaction between the compound and the receptor. Additionally, 1-(Thian-4-yl)piperidin-3-ol may influence gene expression by modulating the activity of transcription factors involved in the immune response.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(Thian-4-yl)piperidin-3-ol have been studied over time to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that the compound remains stable under various conditions and retains its activity over extended periods . Long-term exposure to 1-(Thian-4-yl)piperidin-3-ol has been observed to maintain its inhibitory effects on CCR5, suggesting its potential for sustained therapeutic use.

Dosage Effects in Animal Models

The effects of 1-(Thian-4-yl)piperidin-3-ol vary with different dosages in animal models. At lower doses, the compound effectively inhibits CCR5 without causing significant adverse effects . At higher doses, some toxic effects have been observed, indicating a threshold beyond which the compound’s safety may be compromised. These findings are crucial for determining the optimal dosage for therapeutic applications.

Metabolic Pathways

1-(Thian-4-yl)piperidin-3-ol is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . The compound’s metabolism may affect metabolic flux and metabolite levels, influencing its overall efficacy and safety. Understanding these pathways is essential for optimizing its use in therapeutic settings.

Transport and Distribution

Within cells and tissues, 1-(Thian-4-yl)piperidin-3-ol is transported and distributed through interactions with specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in target tissues, affecting its therapeutic efficacy. The compound’s ability to reach and maintain effective concentrations at the site of action is critical for its success as a therapeutic agent.

Subcellular Localization

The subcellular localization of 1-(Thian-4-yl)piperidin-3-ol is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization can affect the compound’s activity and function, as it needs to be present in the right cellular context to exert its effects. Understanding these localization mechanisms is vital for developing targeted therapies using 1-(Thian-4-yl)piperidin-3-ol.

Actividad Biológica

1-(Thian-4-yl)piperidin-3-ol is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, effects, and relevant research findings.

Chemical Structure and Properties

1-(Thian-4-yl)piperidin-3-ol features a piperidine ring substituted with a thian group, which contributes to its unique biological properties. The thian ring is a five-membered ring containing sulfur, enhancing the compound's interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₃NOS |

| Molecular Weight | 171.26 g/mol |

| Solubility | Soluble in DMSO |

| Melting Point | Not specified |

Antimicrobial Activity

Research indicates that derivatives of piperidine, including 1-(Thian-4-yl)piperidin-3-ol, exhibit significant antimicrobial properties. The presence of the thian moiety enhances these effects by facilitating interactions with microbial membranes.

Anticancer Properties

Studies have shown that compounds similar to 1-(Thian-4-yl)piperidin-3-ol can inhibit cancer cell proliferation. For instance, piperidine derivatives have been tested against various cancer cell lines, demonstrating varying degrees of antiproliferative activity.

Case Study: Anticancer Activity

A study conducted on piperidine derivatives revealed that certain modifications in their structure could lead to improved anticancer activity. The IC50 values were significantly lower for compounds with hydroxyl substitutions, indicating enhanced efficacy against cancer cell lines such as HeLa and A549 .

The mechanism by which 1-(Thian-4-yl)piperidin-3-ol exerts its biological effects is believed to involve:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to reduced cell proliferation.

- Receptor Modulation : Interaction with various receptors could alter signaling pathways associated with inflammation and cancer progression.

Table 2: Summary of Biological Activities

| Activity Type | Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of growth | |

| Anticancer | Reduced cell viability | |

| Anti-inflammatory | Modulation of cytokines |

Research Findings

Recent studies have focused on the synthesis and evaluation of 1-(Thian-4-yl)piperidin-3-ol analogs for their biological activities. These investigations include high-throughput screening methods to identify potent derivatives.

Notable Research Outcomes

- Synthesis : Various synthetic routes have been explored to optimize yield and purity.

- Biological Evaluation : In vitro assays have demonstrated promising results in both antimicrobial and anticancer activities.

- Pharmacokinetics : Preliminary studies suggest favorable pharmacokinetic profiles for some derivatives, indicating potential for therapeutic applications.

Comparación Con Compuestos Similares

Table 1: Structural and Functional Comparison of Piperidin-3-ol Derivatives

Key Observations :

- Hydroxyl Position : RB-005 (4-hydroxyl) exhibits higher SK1 selectivity than RB-019 (3-hydroxyl), suggesting steric or electronic optimization at position 4 enhances target binding .

- Substituent Type: Bulky hydrophobic groups (e.g., 4-octylphenethyl in RB-019) improve SK1 inhibition, while polar groups (e.g., chloroquinoline in COVID-19 analogs) enhance viral protein binding .

- Sulfur Chemistry : Thian-4-yl’s saturated sulfur ring may confer greater metabolic stability compared to aromatic thiophene derivatives .

Sphingosine Kinase (SK1/SK2) Inhibition

Piperidin-3-ol derivatives with lipophilic substituents (e.g., RB-019) show marked SK1 selectivity. The 4-hydroxyl analog RB-005 achieves 15.0-fold selectivity over SK2, likely due to optimal hydrogen bonding with SK1’s catalytic site .

Antiviral Activity

Chloroquinoline-substituted piperidin-3-ol derivatives exhibit strong binding to SARS-CoV-2 spike protein (Table 3, ). Their efficacy surpasses hydroxychloroquine (HCQ), with improved safety profiles .

Table 2: Physicochemical Properties of Selected Analogs

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.